

mechanical properties of polymers based on 2,2-diphenylpropane versus other aromatic monomers

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A Comparative Guide to the Mechanical Properties of High-Performance Aromatic Polymers

In the pursuit of advanced materials, the architecture of a polymer at the molecular level is the fundamental determinant of its macroscopic performance. For researchers and professionals in fields requiring high-performance plastics, from aerospace to medical devices, a deep understanding of the relationship between monomer structure and mechanical properties is paramount. This guide provides an in-depth comparison of polymers derived from the ubiquitous **2,2-diphenylpropane** (more commonly known as bisphenol A or BPA), against other key aromatic polymers. We will explore the causal links between chemical structure and mechanical behavior, supported by quantitative data and validated experimental protocols.

The Central Role of the Aromatic Monomer

Aromatic polymers derive their characteristic high strength and thermal stability from the rigid, planar structures of the benzene rings incorporated into their backbone.^[1] **2,2-diphenylpropane** (BPA) has been a cornerstone monomer in the polymer industry, forming the basis for widely used materials like polycarbonate (PC) and epoxy resins.^[2] The genius of the BPA molecule lies in its combination of two phenolic (aromatic) groups, providing rigidity and

strength, with a flexible isopropylidene bridge ($-\text{C}(\text{CH}_3)_2-$) that imparts a degree of processability and toughness.

However, the specific demands of advanced applications have driven the development of polymers based on other aromatic monomers that offer enhanced or tailored properties. In this guide, we will compare BPA-based polycarbonate with two other leading high-performance thermoplastics:

- Polysulfone (PSU): Characterized by the rigid and highly polar sulfone ($-\text{SO}_2-$) group.
- Polyetheretherketone (PEEK): Known for its exceptional thermal and chemical stability, featuring a combination of ether ($-\text{O}-$) and ketone ($-\text{C}=\text{O}-$) linkages.

The structural differences between the linking groups in these monomers are the primary drivers of their distinct mechanical and thermal profiles.

A Tale of Three Monomers: Structural Comparison

The mechanical properties of a polymer are a direct consequence of its chain structure, which dictates how the chains pack together and interact.^[3] Let's visualize the repeating units of the polymers in question.

Caption: Chemical structures of the repeating units for PC, PSU, and PEEK.

- Polycarbonate (PC): The isopropylidene group in BPA provides steric hindrance, preventing close chain packing and contributing to PC's amorphous nature and excellent optical clarity. The carbonate linkages ($-\text{O}-\text{C}(=\text{O})-\text{O}-$) offer some rotational freedom.
- Polysulfone (PSU): By replacing the carbonate group with a sulfone group, the polymer chain becomes significantly more rigid. The sulfone group is a strong dipole, leading to powerful intermolecular forces that restrict chain mobility. This results in a higher glass transition temperature and improved creep resistance compared to PC.^[4]
- Polyetheretherketone (PEEK): The PEEK structure is composed of a series of aromatic rings linked by flexible ether groups and rigid ketone groups. This combination creates a semi-crystalline polymer with an extremely high melting point and superior resistance to a wide

range of chemicals. The ether linkages provide some ductility, while the overall rigid structure contributes to its exceptional strength and stiffness.

Quantitative Comparison of Mechanical Properties

The theoretical implications of monomer structure are borne out in empirical testing. The following table summarizes key mechanical and thermal properties for standard grades of these three polymers. The data presented are typical values and should be used for comparative purposes.

Property	Polycarbonate (PC)	Polysulfone (PSU)	Polyetherether ketone (PEEK)	Test Standard
Tensile Strength (Yield)	59 - 66 MPa[5][6]	70.3 MPa[3][7]	98 MPa[8][9]	ISO 527 / ASTM D638
Tensile Modulus	2.3 - 2.4 GPa[5][6]	2.48 GPa[3][7]	4.0 GPa[8][9]	ISO 527 / ASTM D638
Elongation at Break	60 - 110%[6][10]	50 - 100%[3][7]	25 - 45%[2][8][9]	ISO 527 / ASTM D638
Glass Transition Temp. (Tg)	~150 °C[6]	~185 °C	~143 °C[8][9]	DSC
Heat Deflection Temp. (1.8 MPa)	~135 °C[11]	174 °C[12][13]	152 °C[2][8]	ISO 75 / ASTM D648

Analysis of Data:

- **Strength and Stiffness:** PEEK stands out with the highest tensile strength and modulus, a direct result of its rigid, semi-crystalline structure. PSU, with its rigid sulfone backbone, is stronger and stiffer than the more flexible BPA-polycarbonate.
- **Ductility:** Polycarbonate exhibits the highest elongation at break, indicating greater ductility. This is attributed to the greater rotational freedom in its backbone compared to the more constrained structures of PSU and PEEK. The semi-crystalline nature of PEEK limits its elongation.

- **Thermal Performance:** PSU possesses the highest heat deflection temperature, making it suitable for applications requiring dimensional stability at elevated temperatures. While PEEK has a very high melting point (around 343°C), its heat deflection temperature under load is comparable to PSU in its standard unfilled grade. The Tg of PEEK is lower than PSU, which is related to the flexibility imparted by the ether linkages.

Experimental Methodologies

To ensure the reproducibility and validity of mechanical property data, standardized procedures must be followed. Below are representative protocols for the synthesis of a polysulfone and the subsequent mechanical testing of a polymer sample.

Representative Synthesis of a Bisphenol A-based Polysulfone

This protocol is based on a nucleophilic aromatic substitution reaction.

Materials:

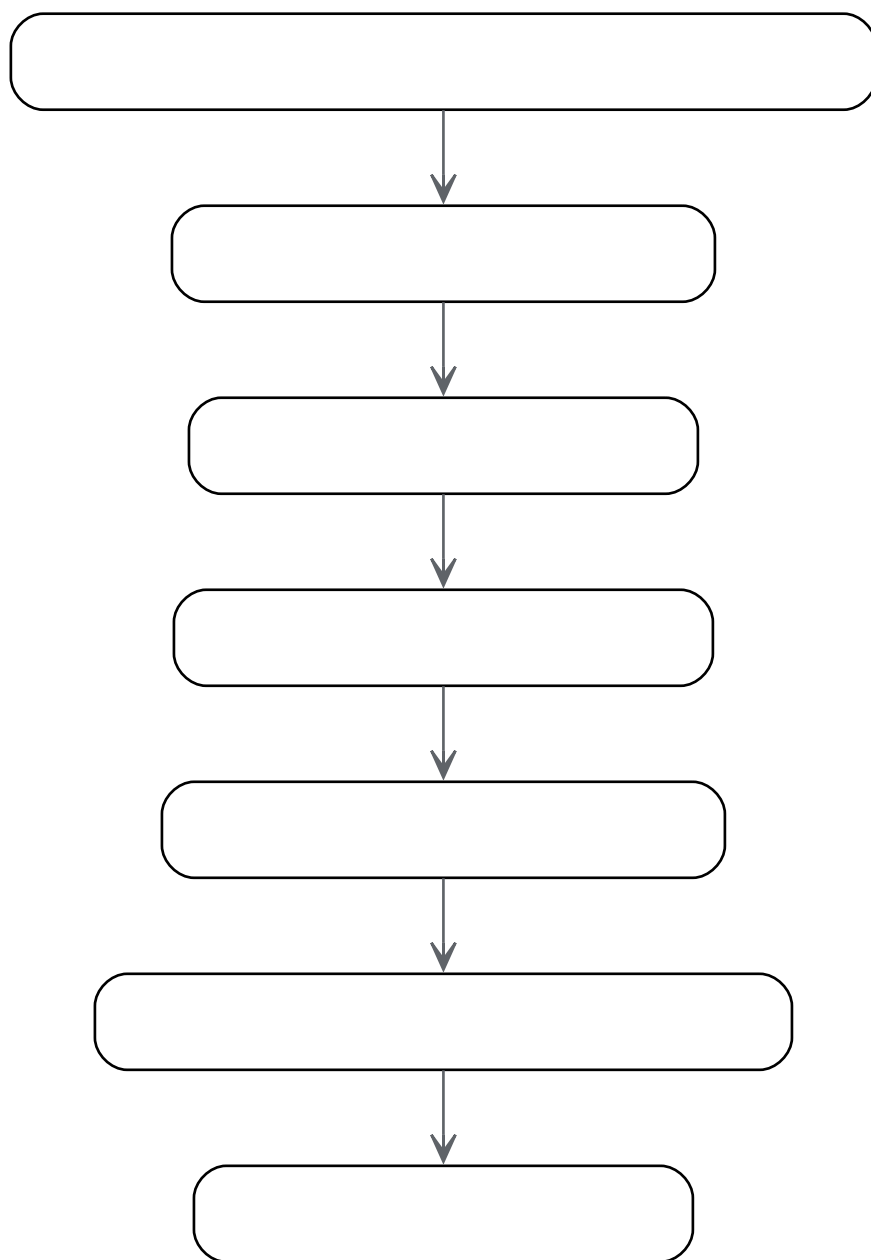
- Bisphenol A (BPA)
- 4,4'-dichlorodiphenyl sulfone (DCDPS)
- Sodium hydroxide (NaOH)
- N-methylpyrrolidone (NMP) (solvent)
- Chlorobenzene (dehydrating agent)
- Nitrogen gas supply
- Methanol (for precipitation)
- Deionized water

Procedure:

- **Reactor Setup:** Equip a four-neck flask with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark trap with a condenser.
- **Charging Reactants:** Charge the flask with equimolar amounts of 4,4'-dichlorodiphenyl sulfone and bisphenol A.[\[14\]](#) Add N-methylpyrrolidone as the solvent and chlorobenzene as an azeotropic dehydrating agent.[\[14\]](#)
- **Salt Formation:** Under a nitrogen blanket, add a slight molar excess of sodium hydroxide to the stirring mixture.[\[14\]](#) This converts the phenolic hydroxyl groups of BPA to the more nucleophilic sodium salt.
- **Dehydration:** Heat the mixture to a temperature of 95-105°C. Water generated from the salt formation will be removed azeotropically with chlorobenzene and collected in the Dean-Stark trap.[\[14\]](#) Continue this process until no more water is collected.
- **Polymerization:** After removing the chlorobenzene by distillation, increase the temperature to 150-160°C to initiate the polycondensation reaction.[\[15\]](#) The reaction is a nucleophilic substitution where the bisphenolate attacks the electron-deficient positions on the DCDPS, displacing the chloride ions.
- **Reaction Monitoring:** The progress of the polymerization can be monitored by the increasing viscosity of the solution. Maintain the reaction for approximately 3-6 hours.[\[14\]](#)[\[15\]](#)
- **Precipitation and Purification:** Once the desired viscosity is reached, cool the reaction mixture. Precipitate the polymer by slowly pouring the viscous solution into a stirred vessel of methanol.
- **Drying:** Filter the resulting fibrous polymer, wash it thoroughly with deionized water to remove salts and residual solvent, and dry it in a vacuum oven.

Mechanical Property Testing via ASTM D638

This protocol outlines the standardized method for determining the tensile properties of plastics.



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Caption: Workflow for Tensile Property Testing according to ASTM D638.

Step-by-Step Procedure:

- Specimen Preparation: Mold or machine the polymer into a "dog-bone" or dumbbell shape as specified in the ASTM D638 standard (e.g., Type I is most common).^[16] The shape is designed to ensure that fracture occurs in the central, narrow gauge section.

- **Conditioning:** Condition the specimens for at least 40 hours in a controlled environment of $23^{\circ}\text{C} \pm 2^{\circ}\text{C}$ and $50\% \pm 5\%$ relative humidity to ensure consistent results.[\[17\]](#)
- **Dimensional Measurement:** Accurately measure the width and thickness of the gauge section of each specimen. These dimensions are critical for calculating stress.
- **Machine Setup:** Mount the specimen into the grips of a Universal Testing Machine (UTM). If measuring modulus accurately, attach an extensometer to the gauge section of the specimen.[\[16\]](#)
- **Testing:** Apply a tensile load to the specimen at a constant rate of crosshead movement (e.g., 5 mm/min for rigid plastics) until the specimen fractures.[\[17\]](#)
- **Data Recording:** The UTM's software will record the applied force and the corresponding elongation throughout the test, generating a stress-strain curve.[\[16\]](#)
- **Calculations:** From the stress-strain curve, the following key properties are calculated:
 - **Tensile Strength:** The maximum stress the material can withstand before breaking.[\[18\]](#)
 - **Tensile Modulus (Modulus of Elasticity):** The slope of the initial, linear portion of the stress-strain curve, representing the material's stiffness.[\[18\]](#)
 - **Elongation at Break:** The percentage increase in the length of the specimen at the point of fracture.[\[18\]](#)

Conclusion

The choice of an aromatic monomer is a critical design decision that profoundly influences the final mechanical and thermal properties of a polymer.

- Polymers based on **2,2-diphenylpropane** (BPA), like polycarbonate, offer an excellent balance of toughness, good strength, and optical clarity, making them suitable for a vast range of applications.
- By incorporating a sulfone group, as in PSU, one can significantly enhance thermal resistance and stiffness, albeit with a reduction in ductility.

- For the most demanding applications requiring the highest strength, stiffness, and thermal/chemical resistance, monomers that lead to semi-crystalline structures, such as those in PEEK, are the superior choice.

By understanding the fundamental structure-property relationships and employing standardized testing protocols, researchers and engineers can confidently select and design polymeric materials tailored to the specific mechanical challenges of their intended applications.

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